N-{5-[(1H-INDOL-3-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBENZAMIDE
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Overview
Description
N-{5-[(1H-INDOL-3-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBENZAMIDE is a complex organic compound that features an indole moiety, a thiadiazole ring, and a benzamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(1H-INDOL-3-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the thiadiazole ring, and finally the coupling with the benzamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(1H-INDOL-3-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and thiadiazole moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-{5-[(1H-INDOL-3-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{5-[(1H-INDOL-3-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The thiadiazole ring can also contribute to the compound’s biological effects by interacting with metal ions and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and thiadiazole-containing molecules, such as:
- N-(1-METHYL-1H-INDOL-3-YL)METHYL-2-(1H-PYRAZOL-1-YL)-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDES
- N-(BENZO[D]THIAZOL-2-YLAMINO)-3-(1H-INDOL-2-YL)-1-OXOPROPAN-2-YL)-N-(4-NITROPHENYLSULFONYL)BENZAMIDES
Uniqueness
N-{5-[(1H-INDOL-3-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBENZAMIDE is unique due to its specific combination of an indole moiety, a thiadiazole ring, and a benzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-12-5-4-6-13(9-12)18(24)21-19-23-22-17(25-19)10-14-11-20-16-8-3-2-7-15(14)16/h2-9,11,20H,10H2,1H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUZUFVSKDVYHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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